![molecular formula C14H18N2 B1467869 2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 33657-43-1](/img/structure/B1467869.png)
2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is to introduce an alkyl or aralkyl group along with a sulfonyl group. These groups are considered pharmacophores of some antitumor drugs. The synthesis can be achieved through various reactions, including the Fischer reaction and hydrazone formation .
Molecular Structure Analysis
The molecular structure of 2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is depicted in the image above. It consists of a fused indole ring system with additional substituents. The compound’s functional groups and stereochemistry play a crucial role in its biological activity .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including the introduction of sulfonyl groups, electron-donating substitutions, and hydrazone formation. These reactions contribute to its antiproliferative activity and potential therapeutic effects .
Aplicaciones Científicas De Investigación
Receptor Activity and Structure-Activity Relationships
The compound 2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives have been studied for their receptor activity on a broad panel of therapeutic targets including G-protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. Specifically, a compound from this series was identified as a highly active antagonist of adrenergic α1A, α1B, α1D, α2A receptors, and serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. The studies also shed light on structure-activity relationships, indicating that the introduction of bulky substituents into the 2-position led to a decrease in activity compared to the 2,8-dimethyl analogs (Ivachtchenko et al., 2013).
Crystallographic Insights
The crystal and molecular structures of 2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives were studied using single-crystal X-ray diffraction. The studies provided detailed measurements of the crystal lattice and identified the presence of hydrogen bonds formed by Br− anions with protonated nitrogen atoms (Rybakov et al., 2011).
Pharmacological Spectrum and Calcium-Antagonist Activity
Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have demonstrated a broad spectrum of pharmacological activity, including antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and other properties. Certain derivatives have been noted for their neuroprotector properties and calcium-antagonist behavior, which is of interest for further pharmacological studies (Ivanov et al., 2001).
Chemical Synthesis and Application in Medicinal Chemistry
The synthesis methods and the physiological activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been extensively reviewed. These compounds have shown a broad spectrum of pharmacological activity, making them of significant interest in medicinal chemistry (Ivashchenko et al., 2010).
Propiedades
IUPAC Name |
2-ethyl-8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-3-16-7-6-14-12(9-16)11-8-10(2)4-5-13(11)15-14/h4-5,8,15H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBSBBAEFJKXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191984 | |
| Record name | 2-Ethyl-2,3,4,5-tetrahydro-8-methyl-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
CAS RN |
33657-43-1 | |
| Record name | 2-Ethyl-2,3,4,5-tetrahydro-8-methyl-1H-pyrido[4,3-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33657-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2,3,4,5-tetrahydro-8-methyl-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



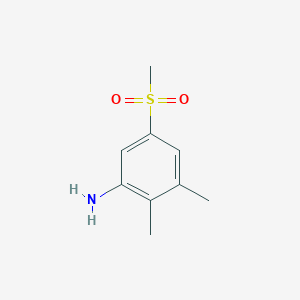
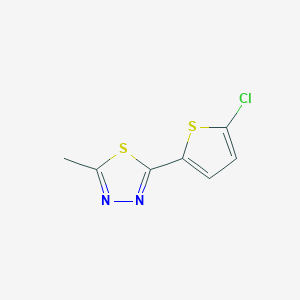
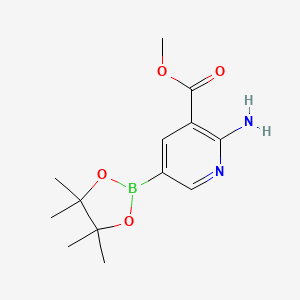
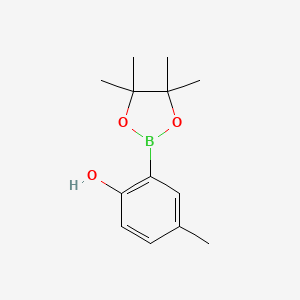
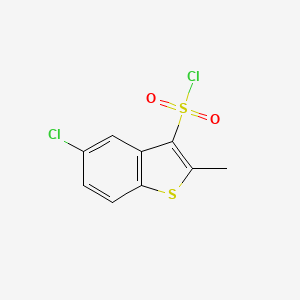


![3-[8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467803.png)

![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)
![Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate](/img/structure/B1467808.png)
